molecular formula C13H17N3O5S B13099452 (S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate

(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate

Cat. No.: B13099452
M. Wt: 327.36 g/mol
InChI Key: XYZPBXHVLXFJMO-ZETCQYMHSA-N
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Description

(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate is a heterocyclic compound featuring an isoxazolopyrimidinone core fused with a cyclopentyl substituent and a methanesulfonate ester group. The methanesulfonate moiety may enhance solubility or serve as a leaving group in synthetic derivatization. While direct pharmacological data are unavailable in the provided evidence, its structural features align with compounds used in kinase inhibition or enzymatic modulation .

Properties

Molecular Formula

C13H17N3O5S

Molecular Weight

327.36 g/mol

IUPAC Name

[(1S)-1-(3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl)ethyl] methanesulfonate

InChI

InChI=1S/C13H17N3O5S/c1-7(21-22(2,18)19)12-14-10-9(8-5-3-4-6-8)16-20-11(10)13(17)15-12/h7-8H,3-6H2,1-2H3,(H,14,15,17)/t7-/m0/s1

InChI Key

XYZPBXHVLXFJMO-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=NC2=C(C(=O)N1)ON=C2C3CCCC3)OS(=O)(=O)C

Canonical SMILES

CC(C1=NC2=C(C(=O)N1)ON=C2C3CCCC3)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate typically involves the cyclization of 4-amino-3-phenylisoxazole-5-carboxamides and ethyl 4-[(ethoxymethylene)amino]-3-phenylisoxazole-5-carboxylates . The key synthetic step is based on the cyclization reaction, which forms the dihydroisoxazolo[4,5-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial production. This would include optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methanesulfonate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a less oxidized derivative.

Scientific Research Applications

(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Isoxazolopyrimidinone vs. Pyrazole-Thiophene Derivatives

The target compound’s isoxazolopyrimidinone core differs significantly from the pyrazole-thiophene systems in compounds 7a and 7b (). The cyclopentyl group in the target compound may enhance lipophilicity compared to the cyano or ethyl ester substituents in 7a and 7b .

Methanesulfonate vs. Acetyloxy/Methyl Ester Functionalization

The methanesulfonate group in the target compound contrasts with the acetyloxy and methyl ester functionalities in 8-O-Acetylshanzhiside Methyl Ester (). Methanesulfonates are typically employed to improve solubility or as intermediates in alkylation reactions, whereas acetyloxy groups may stabilize prodrugs or modulate metabolic stability .

Pharmacological Profiles

In contrast, 8-O-Acetylshanzhiside Methyl Ester () is utilized in pharmacological and cosmetic research, highlighting divergent therapeutic niches despite shared heterocyclic frameworks .

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Primary Applications
Target Compound Isoxazolopyrimidinone Cyclopentyl, Methanesulfonate Research intermediate (inferred)
7a () Pyrazole-Thiophene Cyano, Hydroxy Antimicrobial research
7b () Pyrazole-Thiophene Ethyl Ester, Hydroxy Anticancer research
8-O-Acetylshanzhiside () Cyclopentapyran Acetyloxy, Methyl Ester Cosmetic/pharmacological use

Research Findings

  • The isoxazolopyrimidinone scaffold in the target compound may offer superior metabolic stability compared to pyrazole-thiophene systems due to reduced ring strain and enhanced hydrogen-bonding capacity .
  • Methanesulfonate groups, unlike acetyloxy esters, are less prone to enzymatic hydrolysis, suggesting prolonged in vivo activity for the target compound .
  • The absence of sulfur in the target’s synthesis (vs. 7a/7b ) may reduce toxicity risks associated with thiophene derivatives .

Biological Activity

(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of oxazolo[4,5-d]pyrimidines, which are known for their diverse biological activities, including anticancer and antiviral effects. The structural similarity of oxazolo[4,5-d]pyrimidines to purine analogs suggests potential applications in targeting nucleic acid processes.

Research indicates that compounds within the oxazolo[4,5-d]pyrimidine class can exert their biological effects through various mechanisms:

  • Inhibition of Kinases : Many derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs), including VEGFRs and Aurora kinases. For example, a related compound demonstrated significant inhibition of VEGFR-2 with a cytotoxic concentration (CC50) of 58.4 µM against HT29 colorectal cancer cells, showing greater efficacy than standard chemotherapeutics like fluorouracil and cisplatin .
  • Immunomodulatory Effects : Some studies have highlighted the immunosuppressive properties of these compounds, potentially through the activation of apoptotic pathways and inhibition of anti-apoptotic proteins .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Assay Type Result Reference
CytotoxicityHT29 Cell LineCC50 = 58.4 µM
Inhibition of VEGFR-2Enzyme Inhibition AssaySignificant inhibition observed
Immunosuppressive ActivityIn Vitro Immunological AssaysInduction of apoptosis
Antiviral ActivityViral Replication InhibitionEffective against specific viral strains

Case Studies

Recent studies have explored the efficacy of oxazolo[4,5-d]pyrimidine derivatives in various cancer models:

  • Colorectal Cancer Model : In vitro assays demonstrated that certain derivatives could effectively reduce cell viability in colorectal cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.
  • Immunosuppressive Effects in Autoimmune Models : The compound's ability to modulate immune responses has been tested in models of autoimmune diseases, showing promise in reducing inflammation and tissue damage.

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